![molecular formula C11H11ClO3 B2757184 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2408959-00-0](/img/structure/B2757184.png)
3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
3-Chlorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a chlorine atom . They are used in the synthesis of various pharmaceuticals and other organic compounds . The specific compound you mentioned, “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid”, is a cyclobutane derivative, which means it contains a cyclobutane ring - a ring of four carbon atoms.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As a carboxylic acid, it could undergo reactions typical of this class of compounds, such as esterification and amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds .
Scientific Research Applications
Cyclobutane Derivatives in Synthesis
Cyclobutane derivatives, such as 3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, play a significant role in synthetic chemistry. The Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis study reveals the development of an improved synthesis method for the precursor of anti-[18F]FACBC, highlighting the importance of cyclobutane derivatives in the synthesis of imaging agents for positron emission tomography (PET). This research underscores the stereoselectivity and suitability for large-scale preparations of cyclobutane-containing compounds.
Photocycloadditions and Chiral Tethers
The study on Asymmetric Intramolecular [2 + 2] Photocycloadditions: α- and β-Hydroxy Acids as Chiral Tether Groups explores the use of chiral α- and β-hydroxy acids as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition of 3-oxocyclohexene carboxylic acid derivatives. This method demonstrates the potential for creating cyclobutane lactones with high stereoselectivity, emphasizing the versatility of cyclobutane derivatives in synthesizing complex molecular structures with defined stereochemistry.
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWVSOMBBQKEAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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